![molecular formula C9H7FN2O2 B3028272 Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1802489-64-0](/img/structure/B3028272.png)
Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
Overview
Description
“Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate” is a chemical compound with the molecular formula C9H7FN2O2 . It is stored at room temperature and appears as a white to yellow powder or crystals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been described . Another study reported the synthesis of 3-fluoropyrazolo[1,5-a]pyridines by fluorination of methyl pyrazolo[1,5-a]pyridine-3-carboxylates .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7FN2O2/c1-14-9(13)6-5-11-12-4-2-3-7(10)8(6)12/h2-5H,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis
The reaction of methyl esters of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic and 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acids with the fluorinating reagent Selectfluor gave 3-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester and 3-fluoro-2-phenylpyrazolo[1,5-a]pyridine .Physical And Chemical Properties Analysis
The compound has a molecular weight of 194.17 . It is a solid at room temperature . The compound’s InChI key is IAJNMQKICSFNKH-UHFFFAOYSA-N .Scientific Research Applications
Fluorescent Molecules for Studying Intracellular Processes
“Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate” is part of a family of pyrazolo[1,5-a]pyrimidines (PPs) that have been identified as strategic compounds for optical applications . These fluorescent molecules are crucial tools for studying the dynamics of intracellular processes .
Chemosensors
The heteroatoms (B, N, O or S) in these compounds make them potential chelating agents for ions . This property can be exploited to develop chemosensors .
Organic Materials
The PPs, including “Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate”, have tunable photophysical properties . This makes them suitable for the progress of organic materials .
Bioimaging Applications
The fluorescent properties of these compounds can be used in bioimaging applications . They can help visualize and track biological interactions .
Organic Light-Emitting Devices
The solid-state emission intensities of these compounds can be designed by proper structural selection . This makes them suitable for use in organic light-emitting devices .
Bio-Macromolecular Interactions
The beneficial properties of these fluorogenic heterocyclic compounds can be exploited to study bio-macromolecular interactions .
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Future Directions
While specific future directions for this compound are not mentioned in the available literature, the use of fluoropyrazolo[1,5-a]pyridine scaffold in the design of drugs for the treatment of autoimmune diseases and PI3K-γ kinase inhibitors has been reported . This suggests potential future applications in medicinal chemistry.
Mechanism of Action
Target of Action
It’s worth noting that pyrazolo[1,5-a]pyridines, due to being isosteric to indole and purine, as well as increased metabolic stability, are widely used in drug design .
Pharmacokinetics
The ADME properties of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate are as follows :
- Absorption : High gastrointestinal absorption is predicted for this compound .
- Distribution : The compound is predicted to be BBB permeant, indicating it can cross the blood-brain barrier .
- Metabolism : It is not a substrate for P-glycoprotein, and it does not inhibit CYP2C19, CYP2C9, CYP2D6, or CYP3A4 enzymes .
- Excretion : Information on the excretion of this compound is not available in the current literature .
properties
IUPAC Name |
methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)6-5-11-12-4-2-3-7(10)8(6)12/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJNMQKICSFNKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=CN2N=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901165997 | |
Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 4-fluoro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901165997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate | |
CAS RN |
1802489-64-0 | |
Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 4-fluoro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1802489-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 4-fluoro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901165997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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